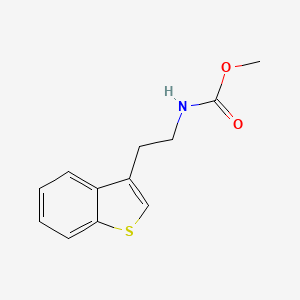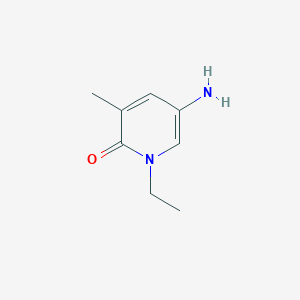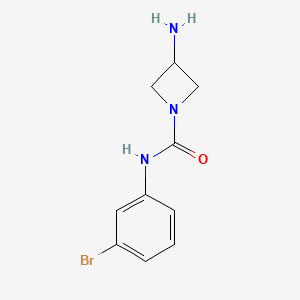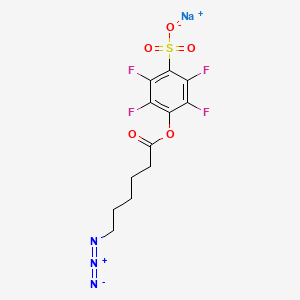
6-Azidohexanoic Acid STP Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azidohexanoic Acid STP Ester is an amine-reactive, water-soluble labeling reagent used to modify proteins, antibodies, and other amine-containing biopolymers in aqueous media. This compound is particularly valued for its stability and efficiency in labeling biomolecules, making it a crucial tool in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 6-Azidohexanoic Acid STP Ester involves the reaction of 6-Azidohexanoic Acid with 4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) ester. The reaction typically occurs in anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) to prevent hydrolysis . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, solvent purity, and reaction time, to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Azidohexanoic Acid STP Ester primarily undergoes substitution reactions, particularly with primary amines. The azide group can also participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing compounds .
Common Reagents and Conditions:
Substitution Reactions: Typically involve primary amines in aqueous media or organic solvents like DMSO or DMF.
Click Chemistry Reactions: Utilize copper (I)-catalyzed cycloaddition with alkyne groups.
Major Products:
Amide Bonds: Formed through the reaction with primary amines.
Triazole Linkages: Resulting from click chemistry reactions with alkynes.
Applications De Recherche Scientifique
6-Azidohexanoic Acid STP Ester is widely used in various scientific fields due to its versatility and efficiency:
Mécanisme D'action
The mechanism of action of 6-Azidohexanoic Acid STP Ester involves the formation of covalent bonds with primary amines. The STP ester reacts with the amine groups to form stable amide bonds, while the azide group can participate in click chemistry reactions to form triazole linkages . These reactions enable the specific labeling and modification of biomolecules, facilitating various research and industrial applications.
Comparaison Avec Des Composés Similaires
6-Azidohexanoic Acid Sulfo-NHS Ester: Another amine-reactive, water-soluble labeling reagent with similar applications.
4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) Esters: Used for similar purposes but may differ in stability and efficiency.
Uniqueness: 6-Azidohexanoic Acid STP Ester is unique due to its superior stability in aqueous media compared to other similar compounds like 6-Azidohexanoic Acid Sulfo-NHS Ester . This stability results in more efficient and reproducible labeling of biomolecules, making it a preferred choice for applications that cannot tolerate organic co-solvents .
Propriétés
Formule moléculaire |
C12H10F4N3NaO5S |
|---|---|
Poids moléculaire |
407.28 g/mol |
Nom IUPAC |
sodium;4-(6-azidohexanoyloxy)-2,3,5,6-tetrafluorobenzenesulfonate |
InChI |
InChI=1S/C12H11F4N3O5S.Na/c13-7-9(15)12(25(21,22)23)10(16)8(14)11(7)24-6(20)4-2-1-3-5-18-19-17;/h1-5H2,(H,21,22,23);/q;+1/p-1 |
Clé InChI |
PNXWYBGSQOPUKQ-UHFFFAOYSA-M |
SMILES canonique |
C(CCC(=O)OC1=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F)CCN=[N+]=[N-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


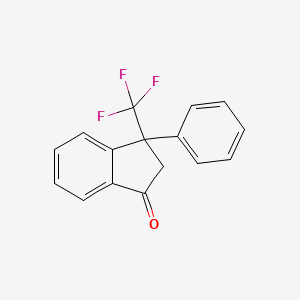
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-pyrrolidin-3-ylacetamide;hydrochloride](/img/structure/B13722835.png)
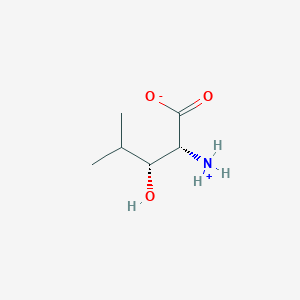
![(NZ)-N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B13722847.png)
![(3,3-Difluoropyrrolidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13722853.png)
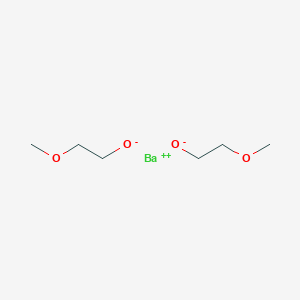
![2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid ethyl ester](/img/structure/B13722864.png)
![3-[(1E,3Z,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one](/img/structure/B13722869.png)
